molecular formula C9H12BClO2 B2752419 3-(4-Chlorophenyl)propylboronic acid CAS No. 2377607-63-9

3-(4-Chlorophenyl)propylboronic acid

Cat. No.: B2752419
CAS No.: 2377607-63-9
M. Wt: 198.45
InChI Key: DIRZUFFLDCNKQT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)propylboronic acid is an organoboron compound with the molecular formula C9H12BClO2. It is a boronic acid derivative featuring a 4-chlorophenyl group attached to a propyl chain, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)propylboronic acid typically involves the reaction of 4-chlorophenylpropyl bromide with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)propylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Uniqueness: 3-(4-Chlorophenyl)propylboronic acid’s unique structure, featuring both a 4-chlorophenyl group and a propyl chain, provides distinct reactivity and versatility in organic synthesis. This makes it particularly valuable in the formation of complex molecules and materials .

Properties

IUPAC Name

3-(4-chlorophenyl)propylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO2/c11-9-5-3-8(4-6-9)2-1-7-10(12)13/h3-6,12-13H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRZUFFLDCNKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC1=CC=C(C=C1)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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